molecular formula C20H15ClO3 B6411779 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261912-48-4

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6411779
CAS RN: 1261912-48-4
M. Wt: 338.8 g/mol
InChI Key: KGDVUABVZUFAKZ-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid (2-3-BPCA) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a melting point of 109-110°C. 2-3-BPCA is a useful reagent in the synthesis of various compounds and has been used in the study of enzyme inhibition, protein binding, and other biochemical and physiological processes.

Mechanism of Action

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has been shown to bind to a number of enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to bind to several proteins, including integrin, and has been used to study the interaction between these proteins and their ligands.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to inhibit the binding of several proteins, including integrin, and has been used to study the interaction between these proteins and their ligands.

Advantages and Limitations for Lab Experiments

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized from commercially available reagents. It is also relatively non-toxic and can be used in a wide range of concentrations. One limitation of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% is that it is not very soluble in water, so it must be used in the presence of a solvent such as dimethyl sulfoxide.

Future Directions

The use of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% in scientific research is likely to continue to grow as its unique properties are further explored. Possible future directions include the use of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% in the study of enzyme inhibition and protein binding, as well as the synthesis of new compounds for drug discovery and development. Additionally, 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% could be used in the development of new methods for the synthesis of compounds, as well as in the study of biochemical and physiological processes.

Synthesis Methods

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% can be synthesized from the reaction of 3-benzyloxybenzoic acid and phosphorus oxychloride. The reaction is conducted in a sealed tube at room temperature, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the study of enzyme inhibition, protein binding, and other biochemical and physiological processes. It has also been used to synthesize various compounds for use in drug discovery and development.

properties

IUPAC Name

2-chloro-6-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-5-10-17(19(18)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVUABVZUFAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692237
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid

CAS RN

1261912-48-4
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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